4-Sulfamoyl-L-phenylalanine
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Overview
Description
4-Sulfamoyl-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a sulfamoyl group attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulfamoyl-L-phenylalanine typically involves the introduction of a sulfamoyl group to the phenylalanine molecule. One common method includes the reaction of L-phenylalanine with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and scalability. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Sulfamoyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
4-Sulfamoyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Sulfamoyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
- N-Sulfamoyl-L-arginine
- N-Sulfamoyl-L-leucine
- N-Sulfamoyl-L-glutamate
Comparison: 4-Sulfamoyl-L-phenylalanine is unique due to its phenylalanine backbone, which provides distinct hydrophobic and aromatic properties. This uniqueness allows it to interact differently with molecular targets compared to other sulfamoyl amino acids. For instance, N-Sulfamoyl-L-arginine has a more hydrophilic side chain, leading to different binding affinities and biological activities.
Properties
CAS No. |
84053-09-8 |
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Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-sulfamoylphenyl)propanoic acid |
InChI |
InChI=1S/C9H12N2O4S/c10-8(9(12)13)5-6-1-3-7(4-2-6)16(11,14)15/h1-4,8H,5,10H2,(H,12,13)(H2,11,14,15)/t8-/m0/s1 |
InChI Key |
WBBSPYKEIAAAMR-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)N |
Origin of Product |
United States |
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